molecular formula C11H11N3O B11728368 6-(3-Methoxyphenyl)pyridazin-3-amine

6-(3-Methoxyphenyl)pyridazin-3-amine

Cat. No.: B11728368
M. Wt: 201.22 g/mol
InChI Key: JGYJYDZOSNSCQK-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)pyridazin-3-amine is an aromatic N-heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring substituted with a 3-methoxyphenyl group at the 6-position and an amine group at the 3-position. Pyridazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-(3-Methoxyphenyl)pyridazin-3-amine involves the aza-Diels-Alder reaction. This reaction between 1,2,3-triazines and 1-propynylamines under neutral conditions yields 6-aryl-pyridazin-3-amines with high regioselectivity and good functional group compatibility . The reaction conditions are simple, metal-free, and neutral, making it an efficient synthetic route.

Industrial Production Methods

Industrial production of this compound can be achieved through the Friedel-Crafts reaction of guaiacol and succinic anhydride, followed by further treatment with bio-based epichlorohydrin to prepare the epoxy resin precursor . This method leverages biomass-derived starting materials, making it a sustainable approach to producing this compound.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

    Oxidation: Pyridazinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridazine compounds with different functional groups.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a GABA-A receptor antagonist, it binds to the GABA-A receptor and inhibits its activity, leading to various physiological effects . The compound’s structure allows it to interact with multiple biological targets, contributing to its diverse pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methoxyphenyl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the phenyl ring and the amine group at the 3-position of the pyridazine ring contribute to its unique reactivity and pharmacological profile.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

6-(3-methoxyphenyl)pyridazin-3-amine

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3,(H2,12,14)

InChI Key

JGYJYDZOSNSCQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)N

Origin of Product

United States

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